molecular formula C18H28N2O B3813918 2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B3813918
M. Wt: 288.4 g/mol
InChI Key: LJBFSKLHPHFSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol” is an organic compound containing a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a cyclopropylmethyl group and a 4-methylbenzyl group attached to the piperazine ring, and an ethanol group attached to the 2-position of the piperazine ring.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would have a complex three-dimensional shape due to the presence of the piperazine ring and the various attached groups. The exact structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including reactions with acids and bases, electrophilic substitution reactions, and more . The other functional groups present in the molecule would also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound based on its structure include a relatively high boiling point due to the presence of the piperazine ring and potential for hydrogen bonding, and solubility in organic solvents .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the known activity of many piperazine derivatives. It could also involve studying its physical and chemical properties in more detail, or developing new methods for its synthesis .

properties

IUPAC Name

2-[4-(cyclopropylmethyl)-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15-2-4-17(5-3-15)13-20-10-9-19(12-16-6-7-16)14-18(20)8-11-21/h2-5,16,18,21H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBFSKLHPHFSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
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2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 4
2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 5
2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
Reactant of Route 6
2-[4-(cyclopropylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol

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